molecular formula C10H14N2O B181971 6-(Cyclopentyloxy)pyridin-3-amine CAS No. 748183-38-2

6-(Cyclopentyloxy)pyridin-3-amine

Cat. No.: B181971
CAS No.: 748183-38-2
M. Wt: 178.23 g/mol
InChI Key: WMSWCWLWVISCKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with cyclopentanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields . The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines .

Scientific Research Applications

6-(Cyclopentyloxy)pyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Cyclopentyloxy)pyridin-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-cyclopentyloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSWCWLWVISCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588550
Record name 6-(Cyclopentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748183-38-2
Record name 6-(Cyclopentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(cyclopentyloxy)pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-cyclopentyloxy-5-nitro-pyridine (0.3099 g, 1.49 mmol), in MeOH (2 mL) was added 10% Pd/C (90 mg). The solution was degassed and was kept stirring under hydrogen atmosphere for overnight. It was filtered through a pad of celite and the filtrate was evaporated to afford the desired product as a brown oil (248 mg, 94% yield). 1H-NMR (300 MHz, CDCl3): δ 7.69 (d, 1H), 7.04 (m, 1H), 6.56 (d, 1H), 5.25 (m, 1H), 1.93 (m, 2H), 1.78 (m, 4H), 1.60 (m, 2H). LC/MS (ESI) calcd for C10H14N2O 178.23, found [M+41+1]+ 220.0.
Quantity
0.3099 g
Type
reactant
Reaction Step One
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Quantity
2 mL
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solvent
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Quantity
90 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 5-nitropyridin-2-ol (14.0 g), bromocyclopentane (8.0 g), potassium carbonate (14 g) and DMF (200 mL) was heated at 80° C. for 6 hours. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The resulting product (2-cyclopentyloxy-5-nitropyridine) was hydrogenated in ethanol using palladium(II) hydroxide as catalyst. The product with the molecular weight of 178.24 (C10H14N20) was obtained in this way; MS (ESI): 179 (M+H+).
Quantity
14 g
Type
reactant
Reaction Step One
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8 g
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14 g
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200 mL
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